molecular formula C10H13NO2 B13994482 Methyl 2-(4-amino-3-methylphenyl)acetate

Methyl 2-(4-amino-3-methylphenyl)acetate

Cat. No.: B13994482
M. Wt: 179.22 g/mol
InChI Key: GFGOYQKOFLPPHZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methylphenyl)acetate (CAS 111196-76-0) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is supplied for research and further manufacturing applications and is strictly not for direct human or veterinary use. Compounds featuring the 4-amino-3-methylphenyl structure are of significant interest in medicinal chemistry research. For instance, similar structural motifs have been investigated in the development of neuroprotective agents, such as noncompetitive AMPA receptor antagonists studied for potential therapeutic intervention in neurological disorders . The presence of both amino and ester functional groups on the molecule also makes it a valuable synthetic intermediate or building block for the preparation of more complex molecules in various chemical synthesis workflows . Researchers can order this product with various global shipping options available.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(4-amino-3-methylphenyl)acetate

InChI

InChI=1S/C10H13NO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6,11H2,1-2H3

InChI Key

GFGOYQKOFLPPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-3-methylphenyl Precursors

A crucial intermediate in the synthesis is 4-amino-3-methylphenol or related 4-amino-3-methyl-substituted aromatic compounds. The preparation of 4-amino-3-methylphenol is well-documented in patent CN103508908A and involves:

  • Nitrosation of m-cresol (3-methylphenol): m-Cresol is reacted with sodium nitrite and hydrochloric acid in an aqueous sodium hydroxide solution at low temperatures (3–10 °C) to form 4-nitroso-3-methylphenol.

  • Reduction of 4-nitroso-3-methylphenol: The nitroso group is hydrogenated in methanol using palladium on carbon catalyst and ammonia or organic amines as promoters at 20–40 °C for 2–8 hours, yielding 4-amino-3-methylphenol.

  • Purification: The crude product is crystallized from methanol or ethanol mixtures, filtered, and vacuum dried to obtain high purity 4-amino-3-methylphenol (yield ~88%, purity >99%).

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nitrosation m-Cresol, NaNO2, HCl, NaOH 3–10 0.5 96.2 Formation of 4-nitroso-3-methylphenol
Reduction 4-nitroso-3-methylphenol, Pd/C, NH3, MeOH 20–40 2–8 88.1 Hydrogenation to 4-amino-3-methylphenol
Purification Crystallization in MeOH or EtOH 40–70 (solvent) - - Vacuum drying at 30–60 °C

(Data adapted from patent CN103508908A)

Esterification to this compound

The amino-substituted phenylacetic acid derivative can be esterified to form this compound. A common approach involves:

  • Starting material: 4-amino-3-methylphenylacetic acid or its derivatives.

  • Esterification: Reaction with methanol in the presence of an acid catalyst such as sulfuric acid, under reflux conditions. This method is a classical Fischer esterification.

  • Industrial considerations: Continuous flow reactors may be used for better yield and purity control, with precise temperature and pressure regulation.

Parameter Typical Conditions
Catalyst Concentrated H2SO4 or other acid catalysts
Solvent Methanol
Temperature Reflux (~65–70 °C)
Time Several hours (4–12 h)
Yield High, depending on purity of starting acid

(General esterification method inferred from analogous compounds and standard organic synthesis protocols)

Alternative Synthetic Routes

  • Reduction of Nitro Precursors: Starting from 4-nitro-3-methylphenylacetic acid or methyl 2-(4-nitro-3-methylphenyl)acetate, catalytic hydrogenation can be performed to reduce the nitro group to the amino group.

  • Use of (4-Amino-3-methylphenyl)methanol: This compound can be oxidized or otherwise converted to the corresponding acetate ester derivative, though this route is less common.

(Based on synthetic strategies for related compounds such as (4-amino-3-methylphenyl)methanol)

Detailed Reaction Analysis

Nitrosation Reaction

  • Performed in aqueous alkaline media with sodium nitrite and hydrochloric acid.

  • Temperature control is critical (3–10 °C) to avoid side reactions.

  • High yield (>95%) of 4-nitroso-3-methylphenol is achieved.

Catalytic Hydrogenation

  • Catalyst: Palladium on carbon (Pd/C), Raney nickel, or palladium-aluminum catalysts.

  • Promoters: Ammonia or organic amines (e.g., trimethylamine) enhance selectivity.

  • Reaction temperature: 20–40 °C.

  • Pressure: Hydrogen gas at ~0.5 MPa.

  • Time: 2–8 hours.

  • Result: Selective reduction of nitroso to amino group with minimal byproducts.

Esterification

  • Acid-catalyzed esterification of the corresponding phenylacetic acid.

  • Methanol serves as both solvent and reactant.

  • Reflux temperature (~65 °C) maintained for several hours.

  • Water formed during reaction is removed to drive equilibrium toward ester formation.

Research Findings and Data Summary

Step Compound Reaction Type Catalyst/Reagent Conditions Yield (%) Purity (%) Reference
1 m-Cresol to 4-nitroso-3-methylphenol Nitrosation NaNO2, HCl, NaOH 3–10 °C, 0.5 h 96.2 -
2 4-nitroso-3-methylphenol to 4-amino-3-methylphenol Hydrogenation Pd/C, NH3, MeOH 20–40 °C, 2–8 h 88.1 >99
3 4-amino-3-methylphenylacetic acid to methyl ester Esterification H2SO4, MeOH Reflux, 4–12 h High -

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(4-amino-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of Methyl 2-(4-amino-3-methylphenyl)acetate with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Applications/Notes
This compound C₁₀H₁₃NO₂ 191.22 (calc.) Methyl ester, 4-amino-3-methylphenyl Research applications (inferred from structural analogs)
2-(4-Amino-3-methylphenyl)acetic acid C₉H₁₁NO₂ 179.19 (calc.) Carboxylic acid, 4-amino-3-methylphenyl Precursor for ester synthesis; higher polarity than ester form
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Methyl ester, phenyl, β-keto group Amphetamine synthesis precursor; β-keto group enhances reactivity
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate C₁₆H₁₇NO₃ 287.31 Methyl ester, phenoxy bridge, 4-amino-3-methylphenyl Increased steric bulk; potential for drug design due to extended aromatic system
Methyl 2-(5-methoxy-2-methylindol-3-yl)acetate C₁₃H₁₅NO₃ 233.26 Indole ring, methoxy, methyl ester Degradation product in NSAIDs; heterocyclic structure alters biological interactions
PD123177 (pharmaceutical analog) C₂₆H₂₇N₅O₂ 465.54 Tetrazole, 4-amino-3-methylphenyl, imidazopyridine Angiotensin II receptor antagonist; highlights medicinal relevance of 4-amino-3-methylphenyl moiety

Physicochemical Properties and Stability

  • Solubility : The methyl ester group reduces water solubility compared to the carboxylic acid form, favoring organic solvents.
  • Stability : Esters are generally prone to hydrolysis under acidic or basic conditions, whereas the indole-based analog () may exhibit photodegradation due to its aromatic heterocycle .
  • Thermal Stability: Limited data are available, but analogs like Methyl 2-phenylacetoacetate are stored at -20°C for long-term stability .

Research Findings and Gaps

  • Synthetic Utility: The 4-amino-3-methylphenyl group is recurrent in bioactive molecules (e.g., PD123177), suggesting its value in medicinal chemistry. However, direct studies on this compound’s synthetic applications are lacking in the provided evidence.
  • Biological Activity: Structural analogs with indole or phenoxy groups (e.g., ) highlight how modifications impact bioactivity, though the target compound’s specific effects remain unexplored.
  • Analytical Challenges : Differentiation of closely related compounds (e.g., positional isomers) requires advanced techniques like GC-MS or crystallography, as seen in the analysis of C. murale fractions .

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